molecular formula C10H15NO B3434174 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine CAS No. 82878-23-7

7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine

Cat. No.: B3434174
CAS No.: 82878-23-7
M. Wt: 165.23 g/mol
InChI Key: MNGRTYNRRYMNCE-UHFFFAOYSA-N
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Description

7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine: is a heterocyclic compound that features a fused ring system combining a furan ring and an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-azepine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and leading to therapeutic outcomes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid
  • 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine

Uniqueness: Compared to similar compounds, 7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine stands out due to its specific substitution pattern and the resulting electronic and steric effects. These unique features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

7,7-dimethyl-4,5,6,8-tetrahydrofuro[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2)5-9-8(3-4-12-9)6-11-7-10/h3-4,11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGRTYNRRYMNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212121
Record name 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82878-23-7
Record name 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82878-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-7,7-dimethyl-4H-furo[3,2-c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Reactant of Route 2
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Reactant of Route 3
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Reactant of Route 4
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Reactant of Route 5
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine
Reactant of Route 6
7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine

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